2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate
Overview
Description
“2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate” is a chemical compound with the molecular formula C8H5ClFNO5 . It is a complex organic compound that is used in various chemical reactions .
Synthesis Analysis
The synthesis of “this compound” involves a reaction with sulfuric acid and nitric acid at 0 degrees Celsius . An intermediate compound is suspended in concentrated sulfuric acid and stirred in an ice bath. The nitrating mix of sulfuric acid and nitric acid is added slowly, turning the reaction yellow .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Process : 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate has been synthesized through acylation and nitration reactions starting from 2-chloro-4-fluorophenol, ethyl chloroformate, and fuming nitric acid. Optimal conditions for acylation and nitration reactions have been established, achieving a high purity and yield of the final product, as verified by HPLC, NMR, FT-IR, and elementary analysis (Wang Da-hui, 2010).
Alternative Synthesis Methods : There has been a novel synthesis method developed for 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is useful in preparing key intermediates for pesticides. This involves a series of reactions including the Schiemann reaction, oxychlorination, and nitration (Xiao-hua Du et al., 2005).
Chemical Reactions and Kinetics : Research has also been conducted on the kinetics and mechanism of reactions involving derivatives of 2-chloro-4-fluoro-5-nitrophenyl carbonate, providing insights into reaction rates and pathways in various conditions (E. Castro et al., 2002).
Applications in Polymer and Material Science
- Copolymer Synthesis : Trisubstituted ethylenes, including derivatives of 2-chloro-4-fluoro-5-nitrophenyl, have been used in the synthesis of novel copolymers with styrene. These copolymers exhibited high glass transition temperatures, indicating a decrease in chain mobility due to the dipolar character of the monomers (Katherine Kim et al., 1999).
Heterocyclic Chemistry and Drug Precursors
- Building Block for Heterocyclic Scaffolds : 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a multireactive building block in the synthesis of various nitrogenous heterocycles. This includes the preparation of benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, highlighting its versatility in drug discovery (Soňa Křupková et al., 2013).
Analytical and Environmental Chemistry
- Use in Water Treatment Studies : Research on the photoassisted Fenton reaction for the decomposition of pollutants in water has utilized compounds structurally similar to 2-chloro-4-fluoro-5-nitrophenyl methyl carbonate, demonstrating their potential role in environmental chemistry (J. Pignatello & Yunfu. Sun, 1995).
Properties
IUPAC Name |
(2-chloro-4-fluoro-5-nitrophenyl) methyl carbonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO5/c1-15-8(12)16-7-3-6(11(13)14)5(10)2-4(7)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQIJXHWQVDZJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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